molecular formula C25H19BrN4O5 B11109796 N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide

N-({N'-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide

Cat. No.: B11109796
M. Wt: 535.3 g/mol
InChI Key: PNNTVTDJMWPQII-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide is a complex organic compound that features a benzodioxole moiety, an indole derivative, and a bromobenzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Indole Derivative Synthesis: The indole core can be synthesized via Fischer indole synthesis or other methods involving the cyclization of phenylhydrazines with ketones.

    Coupling Reactions: The benzodioxole and indole derivatives are coupled using appropriate linkers and reagents.

    Bromination: The final step involves the bromination of the benzamide group using brominating agents such as N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.

    Reduction: Reduction reactions could target the carbonyl groups within the indole and benzamide structures.

    Substitution: The bromine atom in the benzamide group can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: As a lead compound for drug development targeting specific enzymes or receptors.

    Organic Synthesis: As an intermediate in the synthesis of more complex molecules.

    Material Science: In the development of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action would depend on the specific application. In medicinal chemistry, it might involve binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways would be identified through biochemical assays and computational modeling.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-bromobenzyl)-2-oxo-2,3-dihydro-1H-indole-3-carboxamide
  • N-(2-bromobenzyl)-2-oxo-2,3-dihydro-1H-indole-3-carbohydrazide

Uniqueness

The uniqueness of N-({N’-[(3E)-1-[(2H-1,3-Benzodioxol-5-YL)methyl]-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)-2-bromobenzamide lies in its specific combination of functional groups, which may confer unique reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C25H19BrN4O5

Molecular Weight

535.3 g/mol

IUPAC Name

N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-2-bromobenzamide

InChI

InChI=1S/C25H19BrN4O5/c26-18-7-3-1-5-16(18)24(32)27-12-22(31)28-29-23-17-6-2-4-8-19(17)30(25(23)33)13-15-9-10-20-21(11-15)35-14-34-20/h1-11,33H,12-14H2,(H,27,32)

InChI Key

PNNTVTDJMWPQII-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CNC(=O)C5=CC=CC=C5Br

Origin of Product

United States

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